3-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring precise regiochemistry for kinase inhibitor or LSD1-targeted library synthesis often face supply chain delays for non-stock scaffold isomers. 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine (CAS 1248305-11-4) resolves this with guaranteed 2,3-substitution pattern integrity. - Enables sequential Suzuki-Miyaura coupling at the 3-bromo position, followed by piperidine derivatization. - Validated in nanomolar LSD1 inhibitor pharmacophore models (lead Ki = 29 nM). - Enhanced lipophilicity (XLogP3 = 2.2) supports CNS drug discovery programs.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B15281132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(piperidin-4-ylmethoxy)pyridine
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=C(C=CC=N2)Br
InChIInChI=1S/C11H15BrN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2
InChIKeyWBLZMWAWPVZOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine: Bifunctional Scaffold for Library Synthesis


3-Bromo-2-(piperidin-4-ylmethoxy)pyridine (CAS 1248305-11-4) is a heterocyclic building block featuring a pyridine core substituted with a bromine atom at the 3-position and a piperidin-4-ylmethoxy group at the 2-position . Its molecular formula is C11H15BrN2O, with a molecular weight of 271.15 g/mol and a topological polar surface area of 34.2 Ų [1]. The compound functions as a bifunctional intermediate: the aryl bromide serves as a reactive handle for cross-coupling transformations, while the secondary piperidine nitrogen offers a site for further derivatization or salt formation, enabling modular construction of complex molecules for pharmaceutical research [2].

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine: Irreplaceable Regiochemistry


Superficial analogs such as 5-bromo positional isomers or non-halogenated piperidinylmethoxy pyridines cannot substitute for 3-bromo-2-(piperidin-4-ylmethoxy)pyridine in synthetic sequences targeting specific pharmacophores. The 2-alkoxy linker enforces a distinct exit vector and conformational profile compared to 3- or 4-substituted piperidinylmethoxy pyridines, which is critical for target binding as demonstrated in LSD1 inhibitor design [1]. The 3-bromo substitution provides a uniquely active coupling site for sequential functionalization; a 5-bromo isomer would alter the electronics of the pyridine ring and the trajectory of installed groups, failing to reproduce structure-activity relationships (SAR) derived from this scaffold [2].

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine Evidence Guide


Cross-Coupling Reactivity: Bromide vs Chloro

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a competent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is a class-level property where aryl bromides on an electron-deficient pyridine ring provide an optimal balance of reactivity and stability for modular synthesis. In contrast, its 3-chloro analog would be significantly less reactive, requiring harsher conditions or specialized catalysts, while the non-halogenated parent compound, 2-(piperidin-4-ylmethoxy)pyridine, lacks the requisite handle for this foundational C-C bond-forming step [1][2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

LSD1 Inhibition: Key Regiochemistry

The 3-(piperidin-4-ylmethoxy)pyridine chemotype has been established as a key scaffold for developing potent lysine-specific demethylase 1 (LSD1) inhibitors. A structure-activity relationship (SAR) study demonstrated that compounds containing this precise scaffold achieve Ki values as low as 29 nM against LSD1 [1]. This biological data underscores the critical nature of the substitution pattern, as a 2-(piperidin-4-ylmethoxy)pyridine core would present a fundamentally different geometry to the enzyme's active site and is not associated with this level of activity. While data for the 3-bromo-substituted variant specifically is not available in this study, the 3-bromo derivative serves as the direct synthetic precursor for introducing further substituents at the pyridine 3-position to optimize potency, as suggested by the SAR trends [1].

Epigenetics Inhibitor Design Structure-Activity Relationship

Enhanced Lipophilicity vs Non-Halogenated Congener

The presence of the bromine atom significantly impacts the compound's lipophilicity compared to its non-halogenated parent, 3-(piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7). The computed LogP (XLogP3) for 3-bromo-2-(piperidin-4-ylmethoxy)pyridine is 2.2 [1], whereas the LogP for the non-brominated analog is reported as 1.79 . This difference of approximately 0.4 log units is substantial in a medicinal chemistry context, as it can alter membrane permeability, off-target binding, and metabolic stability of final compounds.

Medicinal Chemistry Physicochemical Properties ADME Prediction

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine Application Scenarios


Kinase Inhibitor Library Synthesis via Cross-Coupling

This compound is directly suited for constructing focused libraries of α-heteroaryl piperidines, a prevalent motif in kinase inhibitors. The workflow involves an initial Suzuki-Miyaura cross-coupling at the 3-bromo position to install a heteroaryl or aryl group, followed by functionalization of the piperidine nitrogen. This sequence is chemically distinct from using a 4-bromo or 5-bromo isomer, which would yield regioisomeric products with discordant biological activity [1].

Lead Optimization for LSD1 Inhibitors

For epigenetic drug discovery programs targeting LSD1, 3-bromo-2-(piperidin-4-ylmethoxy)pyridine is the mandatory intermediate for exploring substituent effects at the pyridine 3-position. Published SAR demonstrates that the piperidin-4-ylmethoxy group at the 2-position is crucial for achieving nanomolar inhibition (Ki = 29 nM for the elaborated lead compound) [2]. Using a scaffold with an alternative regiochemistry will fail to map onto this validated pharmacophore model.

CNS ADME Optimization

The enhanced lipophilicity (XLogP3 = 2.2) of this brominated intermediate, compared to the non-halogenated parent (LogP ~ 1.79), makes it a strategically superior starting material for CNS drug discovery [3]. The increased logP, conferred by the bromine atom, aids in achieving the optimal range for blood-brain barrier penetration in the final drugs, a factor that cannot be replicated with less lipophilic, non-halogenated synthons.

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